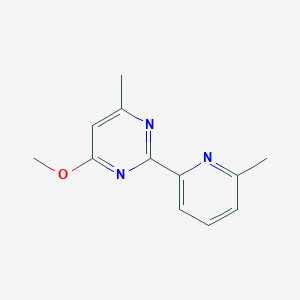
4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine: is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are widely recognized for their role in various biological processes and their presence in nucleic acids like DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .
Wirkmechanismus
The mechanism of action of 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
2-Methoxypyridine-5-boronic acid pinacol ester: Another compound with a pyridine ring and methoxy group, used in similar synthetic applications.
Uniqueness: 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
112735-62-3 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C12H13N3O/c1-8-5-4-6-10(13-8)12-14-9(2)7-11(15-12)16-3/h4-7H,1-3H3 |
InChI-Schlüssel |
SHDHTNWKTWPRSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NC(=CC(=N2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
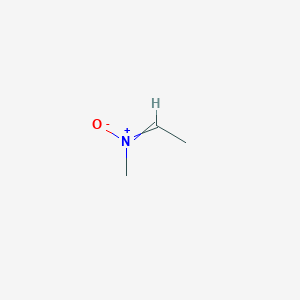

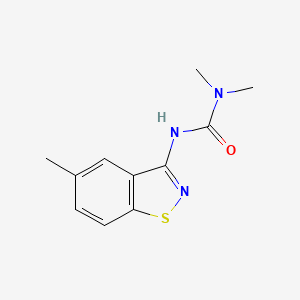
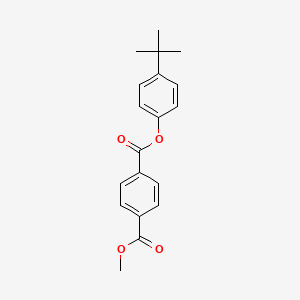

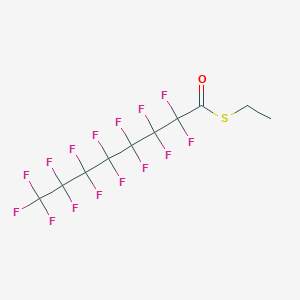
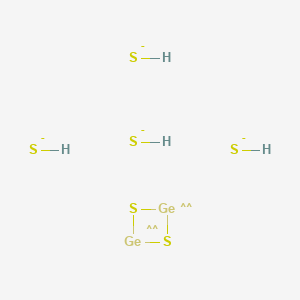
![Phenol, 2,6-dibromo-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14320971.png)
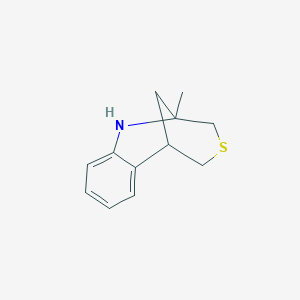
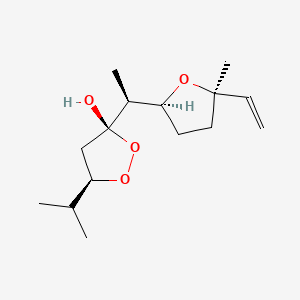

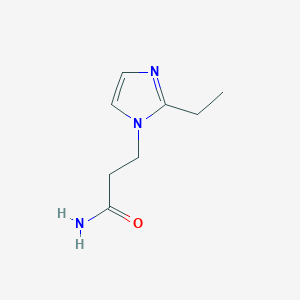
![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
